molecular formula C14H15ClN2O B5363149 N'-(3-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide

N'-(3-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide

Cat. No. B5363149
M. Wt: 262.73 g/mol
InChI Key: BDQHXFXNYXMSEV-SXGWCWSVSA-N
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Description

N'-(3-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide, also known as SCH, is a chemical compound that has been widely studied for its potential therapeutic applications. SCH belongs to the class of spiro compounds, which are characterized by a unique chemical structure that includes a spiro center.

Mechanism of Action

The mechanism of action of N'-(3-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide is not fully understood, but it is thought to involve the inhibition of various cellular pathways and processes. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including topoisomerase II and protein kinase C. Additionally, this compound has been shown to modulate the levels of various neurotransmitters in the brain, including dopamine and acetylcholine. The antimicrobial activity of this compound is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of various oncogenes. In animal models of neurodegenerative diseases, this compound has been shown to reduce oxidative stress, inflammation, and neuronal damage. Additionally, this compound has been shown to have antimicrobial effects against a variety of bacterial species, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(3-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been extensively studied and characterized, making it a well-established tool for research. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, the cytotoxic effects of this compound may limit its use in certain cell-based assays.

Future Directions

There are several potential future directions for research on N'-(3-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide. One area of interest is the development of novel derivatives of this compound with improved solubility and potency. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications. Finally, the antimicrobial activity of this compound warrants further investigation, particularly in the context of emerging antibiotic-resistant bacterial strains.

Synthesis Methods

N'-(3-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide can be synthesized through a multi-step process that involves the reaction of 3-chlorobenzaldehyde with spiro[2.3]hexanone in the presence of hydrazine hydrate. The resulting product is then purified through recrystallization to obtain this compound in its pure form. The synthesis of this compound has been extensively studied and optimized to improve the yield and purity of the final product.

Scientific Research Applications

N'-(3-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurology, and infectious diseases. This compound has been shown to exhibit cytotoxic effects against several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. This compound has also been studied for its potential use as an antimicrobial agent, with promising results against both gram-positive and gram-negative bacteria.

properties

IUPAC Name

N-[(Z)-(3-chlorophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c15-11-4-1-3-10(7-11)9-16-17-13(18)12-8-14(12)5-2-6-14/h1,3-4,7,9,12H,2,5-6,8H2,(H,17,18)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQHXFXNYXMSEV-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2C(=O)NN=CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)CC2C(=O)N/N=C\C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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